molecular formula C24H42O4 B12709027 2,3-Butanediol bis(2-decenoate)- CAS No. 84006-22-4

2,3-Butanediol bis(2-decenoate)-

Cat. No.: B12709027
CAS No.: 84006-22-4
M. Wt: 394.6 g/mol
InChI Key: ADQDCXXXKFMDPI-XPWSMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Butanediol bis(2-decenoate) is an organic compound with the molecular formula C24H42O4 It is a derivative of 2,3-butanediol, where both hydroxyl groups are esterified with 2-decenoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-butanediol bis(2-decenoate) typically involves the esterification of 2,3-butanediol with 2-decenoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2,3-Butanediol+2Decenoic Acid2,3-Butanediol bis(2-decenoate)+2Water\text{2,3-Butanediol} + 2 \text{Decenoic Acid} \rightarrow \text{2,3-Butanediol bis(2-decenoate)} + 2 \text{Water} 2,3-Butanediol+2Decenoic Acid→2,3-Butanediol bis(2-decenoate)+2Water

Industrial Production Methods

In an industrial setting, the production of 2,3-butanediol bis(2-decenoate) can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as lipases, can be explored to achieve more environmentally friendly and sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Butanediol bis(2-decenoate) can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The ester groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include ammonia (NH3) and hydrogen sulfide (H2S).

Major Products Formed

    Oxidation: Formation of 2,3-butanediol bis(2-decenoic acid).

    Reduction: Formation of 2,3-butanediol and 2-decanol.

    Substitution: Formation of 2,3-butanediol bis(2-amino decenoate) or 2,3-butanediol bis(2-thio decenoate).

Scientific Research Applications

2,3-Butanediol bis(2-decenoate) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used as a plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism by which 2,3-butanediol bis(2-decenoate) exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. The ester groups in the compound can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanediol: A precursor to 2,3-butanediol bis(2-decenoate), used in the production of plastics and pesticides.

    2-Decenoic Acid: A fatty acid used in the synthesis of esters and as a flavoring agent.

Uniqueness

2,3-Butanediol bis(2-decenoate) is unique due to its dual ester groups, which impart distinct chemical properties compared to its precursors. This makes it a valuable compound for specialized applications, such as in the development of novel antimicrobial agents and advanced materials.

Properties

CAS No.

84006-22-4

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

IUPAC Name

3-[(E)-dec-2-enoyl]oxybutan-2-yl (E)-dec-2-enoate

InChI

InChI=1S/C24H42O4/c1-5-7-9-11-13-15-17-19-23(25)27-21(3)22(4)28-24(26)20-18-16-14-12-10-8-6-2/h17-22H,5-16H2,1-4H3/b19-17+,20-18+

InChI Key

ADQDCXXXKFMDPI-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)OC(C(OC(=O)/C=C/CCCCCCC)C)C

Canonical SMILES

CCCCCCCC=CC(=O)OC(C)C(C)OC(=O)C=CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.